molecular formula C10H11NO B2985628 6-Methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 36054-00-9

6-Methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B2985628
CAS No.: 36054-00-9
M. Wt: 161.204
InChI Key: BRCJKLXFHFWGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the 6th position and a carbonyl group at the 4th position

Scientific Research Applications

6-Methyl-2,3-dihydroquinolin-4(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Safety and Hazards

The safety data sheets of 6-Methyl-2,3-dihydroquinolin-4(1H)-one can be found online . These sheets provide information about the potential hazards of the compound and the necessary precautions to take when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and subsequent reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce 2,3-dihydroquinolin-4-ol derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinolin-4(1H)-one: Lacks the methyl group at the 6th position.

    6-Chloro-2,3-dihydroquinolin-4(1H)-one: Contains a chlorine substituent instead of a methyl group.

    6-Methylquinolin-4(1H)-one: Does not have the dihydro structure.

Uniqueness

6-Methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the methyl group and the dihydro structure, which can influence its chemical reactivity and biological activity. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCJKLXFHFWGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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